molecular formula C9H8F2S B14135920 beta,beta-Difluoro-4-(methylthio)styrene

beta,beta-Difluoro-4-(methylthio)styrene

Cat. No.: B14135920
M. Wt: 186.22 g/mol
InChI Key: QUTWDXIDXJHCRH-UHFFFAOYSA-N
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Description

Beta,beta-Difluoro-4-(methylthio)styrene: is an organic compound characterized by the presence of two fluorine atoms and a methylthio group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 in the presence of a pyridine·HF complex . This method provides good yields and mild reaction conditions.

Industrial Production Methods: Industrial production of beta,beta-Difluoro-4-(methylthio)styrene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Beta,beta-Difluoro-4-(methylthio)styrene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

    Substitution: The fluorine atoms and methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted styrene derivatives.

Scientific Research Applications

Beta,beta-Difluoro-4-(methylthio)styrene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of beta,beta-Difluoro-4-(methylthio)styrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methylthio group can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

  • Alpha,alpha-Difluoro-4-(methylthio)styrene
  • Beta,beta-Difluoro-4-(methoxy)styrene
  • Beta,beta-Difluoro-4-(ethylthio)styrene

Comparison: Beta,beta-Difluoro-4-(methylthio)styrene is unique due to the specific positioning of the fluorine atoms and the methylthio group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C9H8F2S

Molecular Weight

186.22 g/mol

IUPAC Name

1-(2,2-difluoroethenyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C9H8F2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3

InChI Key

QUTWDXIDXJHCRH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=C(F)F

Origin of Product

United States

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